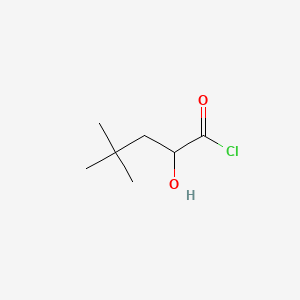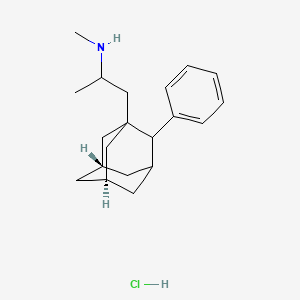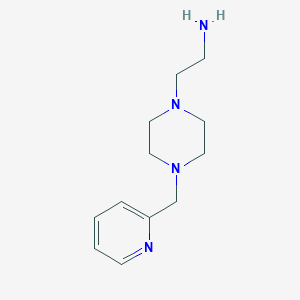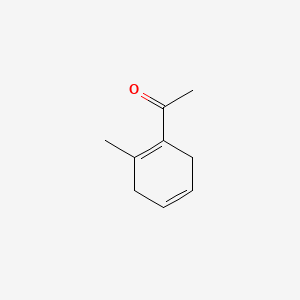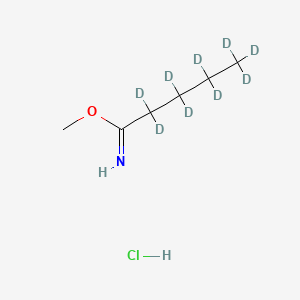
Methyl Valerimidate-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Valerimidate-d9 Hydrochloride is a deuterated compound with the molecular formula C6H5D9ClNO. It is a labeled version of Methyl Valerimidate Hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic properties .
Méthodes De Préparation
The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the complete incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl Valerimidate-d9 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to detect and quantify pollutants in various matrices
Mécanisme D'action
The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within an organism. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to track and analyze .
Comparaison Avec Des Composés Similaires
Methyl Valerimidate-d9 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl Valerimidate Hydrochloride: The non-deuterated version of the compound.
Ethyl Valerimidate Hydrochloride: A similar compound with an ethyl group instead of a methyl group.
Propyl Valerimidate Hydrochloride: Another analog with a propyl group.
The deuterium labeling in this compound provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .
Propriétés
Formule moléculaire |
C6H14ClNO |
|---|---|
Poids moléculaire |
160.69 g/mol |
Nom IUPAC |
methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |
Clé InChI |
UAIVSGKSLHIONB-FWPXIMTBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=N)OC.Cl |
SMILES canonique |
CCCCC(=N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


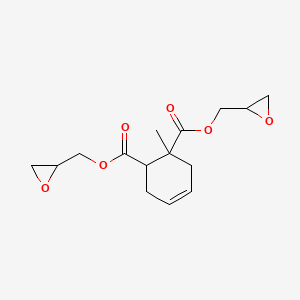
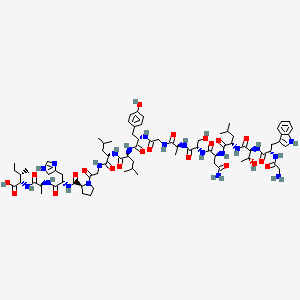

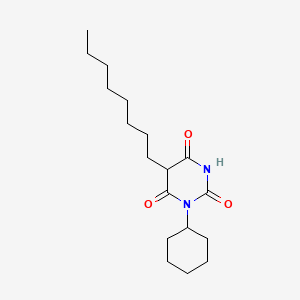

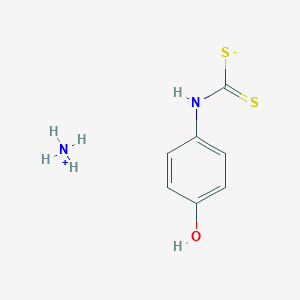
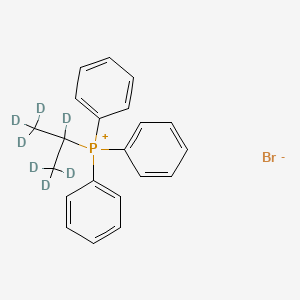

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
